3-Ethyl-3-phenylpyridine-2,6-dione
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Overview
Description
3-Ethyl-3-phenylpyridine-2,6-dione (EPPD) is a heterocyclic compound that has gained attention in scientific research due to its unique properties and potential applications. EPPD is a yellow crystalline powder that is soluble in organic solvents and has a melting point of 210-212°C. This compound is also known as phenylenedione or 2,6-pyridinedione.
Mechanism Of Action
The mechanism of action of EPPD is not fully understood, but it is believed to involve the inhibition of enzymes involved in DNA replication and repair. This inhibition leads to the accumulation of DNA damage and ultimately cell death. EPPD has also been shown to have antioxidant properties, which may contribute to its potential therapeutic effects.
Biochemical And Physiological Effects
EPPD has been shown to have a variety of biochemical and physiological effects in vitro and in vivo. In vitro studies have demonstrated that EPPD can induce apoptosis (programmed cell death) in cancer cells and can inhibit the growth of cancer cells. In vivo studies have shown that EPPD can reduce the growth of tumors in animal models and can improve cognitive function in mice with Alzheimer's disease.
Advantages And Limitations For Lab Experiments
One advantage of using EPPD in lab experiments is its relatively simple synthesis method. EPPD is also a stable compound that can be easily stored and transported. However, one limitation of using EPPD is its low solubility in water, which can make it difficult to work with in certain experiments.
Future Directions
There are several potential future directions for research on EPPD. One area of interest is the development of EPPD derivatives with improved solubility and bioavailability. Another area of interest is the investigation of EPPD as a potential treatment for other neurodegenerative diseases, such as Parkinson's disease. Additionally, further studies are needed to fully understand the mechanism of action of EPPD and its potential applications in medicine and materials science.
Synthesis Methods
The synthesis of EPPD is typically achieved through the reaction of 3-ethylpyridine-2,6-dione with benzaldehyde in the presence of a catalyst such as p-toluenesulfonic acid. This reaction leads to the formation of EPPD with a yield of around 60-70%.
Scientific Research Applications
EPPD has been studied for its potential applications in a variety of scientific fields, including organic chemistry, materials science, and medicine. In organic chemistry, EPPD has been used as a building block for the synthesis of other compounds due to its unique chemical structure and reactivity. In materials science, EPPD has been studied for its potential use as a dye and as a component in organic electronic devices. In medicine, EPPD has been investigated for its potential as an anti-cancer agent and as a treatment for neurodegenerative diseases.
properties
CAS RN |
14149-36-1 |
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Product Name |
3-Ethyl-3-phenylpyridine-2,6-dione |
Molecular Formula |
C13H13NO2 |
Molecular Weight |
215.25 g/mol |
IUPAC Name |
3-ethyl-3-phenylpyridine-2,6-dione |
InChI |
InChI=1S/C13H13NO2/c1-2-13(10-6-4-3-5-7-10)9-8-11(15)14-12(13)16/h3-9H,2H2,1H3,(H,14,15,16) |
InChI Key |
JJRVMNNZSIOQLB-UHFFFAOYSA-N |
SMILES |
CCC1(C=CC(=O)NC1=O)C2=CC=CC=C2 |
Canonical SMILES |
CCC1(C=CC(=O)NC1=O)C2=CC=CC=C2 |
synonyms |
3-Ethyl-3-phenyl-2,6(1H,3H)-pyridinedione |
Origin of Product |
United States |
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